molecular formula C10H13ClN4 B1649827 (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanamine hydrochloride CAS No. 105362-46-7

(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanamine hydrochloride

Cat. No.: B1649827
CAS No.: 105362-46-7
M. Wt: 224.69
InChI Key: IUVQFDROKSMNLA-UHFFFAOYSA-N
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Description

(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanamine hydrochloride is a chemical compound with a triazole ring structure Triazoles are a class of heterocyclic compounds containing three nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanamine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, which involves the reaction of an azide with an alkyne to form the triazole ring. The reaction is usually carried out in the presence of a copper catalyst (Cu(I)) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic reagents like sodium azide (NaN3) and alkyl halides are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups onto the triazole ring.

Scientific Research Applications

(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological processes, contributing to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Phenethylamines: These compounds share a similar phenyl group and are known for their biological activities.

    Thiophene Derivatives: These compounds have a sulfur-containing ring and are used in medicinal chemistry and material science.

    2-Mercapto-5-methyl-1,3,4-thiadiazole: This compound has a similar triazole ring structure and is used in various chemical applications.

Uniqueness

(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanamine hydrochloride is unique due to its specific triazole ring structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(5-methyl-2-phenyltriazol-4-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4.ClH/c1-8-10(7-11)13-14(12-8)9-5-3-2-4-6-9;/h2-6H,7,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUVQFDROKSMNLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(N=C1CN)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105362-46-7
Record name 2H-1,2,3-Triazole-4-methanamine, 5-methyl-2-phenyl-, hydrochloride (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105362-46-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanamine hydrochloride
Reactant of Route 2
(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanamine hydrochloride
Reactant of Route 3
(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanamine hydrochloride
Reactant of Route 4
(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanamine hydrochloride
Reactant of Route 5
(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanamine hydrochloride
Reactant of Route 6
(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanamine hydrochloride

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